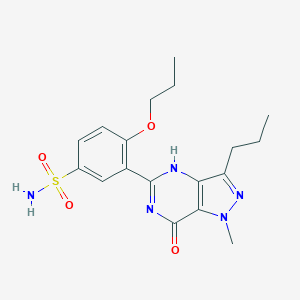
DA-8164
描述
N-desalkyludenafil is a metabolite of udenafil, a drug used primarily in the treatment of erectile dysfunction. N-desalkyludenafil retains some of the pharmacological properties of its parent compound, udenafil .
科学研究应用
N-desalkyludenafil has several scientific research applications:
Chemistry: It is used as a reference compound in the study of PDE5 inhibitors and their metabolic pathways.
Biology: Researchers study its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).
Medicine: It is investigated for its potential therapeutic effects and side effects in the treatment of erectile dysfunction and other conditions.
Industry: N-desalkyludenafil is used in the development and testing of new PDE5 inhibitors.
作用机制
Target of Action
DA-8164, also known as N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl]Udenafil or N-desalkyludenafil, is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis .
Mode of Action
The compound works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5), which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition enhances erectile function by increasing the amount of cGMP .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP pathway . By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an increase in cGMP levels. This increase in cGMP levels leads to smooth muscle relaxation and increased blood flow into the corpus cavernosum, resulting in an erection .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is a main metabolite of udenafil, a drug used to treat erectile dysfunction . The pharmacological effect of this compound in terms of its PDE5 inhibitory activity is half that of udenafil
Result of Action
The primary result of this compound’s action is the induction of penile erections. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, which is mediated by the increase in cGMP levels caused by the inhibition of PDE5 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and genetic factors. For example, the metabolism of this compound can be affected by drugs that inhibit or induce cytochrome P450 enzymes, which play a role in the metabolism of many drugs
生化分析
Biochemical Properties
DA-8164 plays a significant role in biochemical reactions as it is the active metabolite of Udenafil . It interacts with enzymes such as cytochrome P450 3A4 and 3A5, which are involved in its metabolism . The nature of these interactions involves metabolic clearance, where this compound is produced from Udenafil .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a PDE5 inhibitor. By inhibiting PDE5, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory action on PDE5. This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, and its effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of Udenafil. It interacts with enzymes such as cytochrome P450 3A4 and 3A5 during this process .
准备方法
The preparation of N-desalkyludenafil involves the metabolic transformation of udenafil. Industrial production methods for udenafil typically involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .
化学反应分析
N-desalkyludenafil, like other PDE5 inhibitors, can undergo various chemical reactions:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert N-desalkyludenafil into more reduced forms, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
N-desalkyludenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it is unique in its specific metabolic profile and pharmacokinetics . Here is a comparison with similar compounds:
Sildenafil: Known for its rapid onset of action and shorter duration.
Tadalafil: Noted for its longer half-life and duration of action.
Vardenafil: Similar to sildenafil but with a slightly different side effect profile.
N-desalkyludenafil’s uniqueness lies in its specific metabolic pathway and its potential for different pharmacological effects compared to its parent compound and other PDE5 inhibitors .
属性
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAFYWMRZOZKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319491-68-4 | |
| Record name | N-Desalkyludenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319491684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESALKYLUDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QYQ515AHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


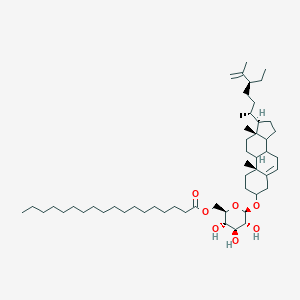
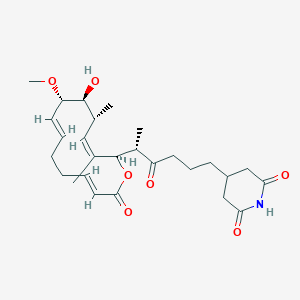
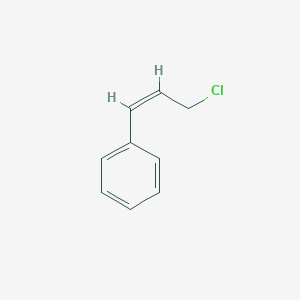
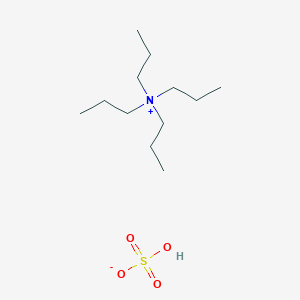
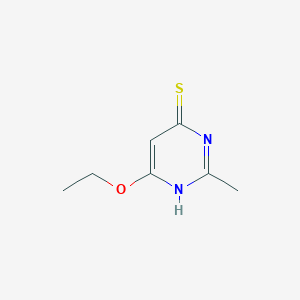
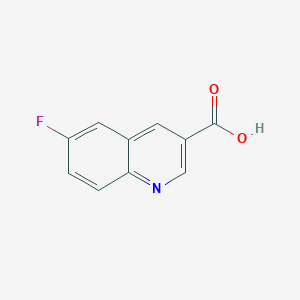
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
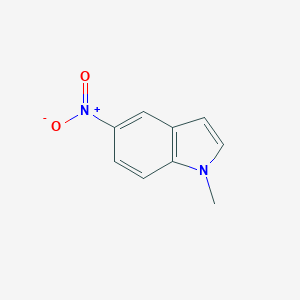
![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)

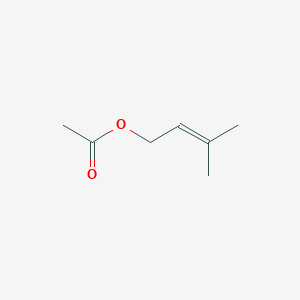
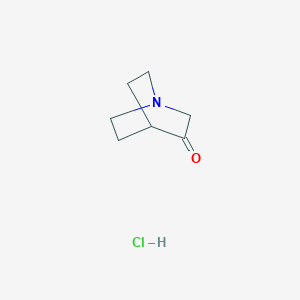
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
